3,5-Diethyl-2-methylpyrazine

Flavor safety Regulatory compliance GRAS

3,5-Diethyl-2-methylpyrazine (CAS 18138-05-1, FEMA 3916, JECFA is a trialkylated pyrazine derivative of formula C9H14N2 and molecular weight 150.22 Da. It is a colourless to slightly yellow liquid possessing a characteristic nutty, meaty, and vegetable odour profile.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 18138-05-1
Cat. No. B101726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-2-methylpyrazine
CAS18138-05-1
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C(=N1)CC)C
InChIInChI=1S/C9H14N2/c1-4-8-6-10-7(3)9(5-2)11-8/h6H,4-5H2,1-3H3
InChIKeyMRWLZECVHMHMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-2-methylpyrazine (CAS 18138-05-1): Core Identity and Procurement Specifications for Flavor Research


3,5-Diethyl-2-methylpyrazine (CAS 18138-05-1, FEMA 3916, JECFA 779) is a trialkylated pyrazine derivative of formula C9H14N2 and molecular weight 150.22 Da [1]. It is a colourless to slightly yellow liquid possessing a characteristic nutty, meaty, and vegetable odour profile [2]. The compound is slightly soluble in water, soluble in oils and organic solvents, and miscible in ethanol at room temperature [2]. It occurs naturally in a broad spectrum of thermally processed foods—including roasted coffee, tea, potato, chicken, beef, and pork—where it is formed primarily via the Maillard reaction [3]. JECFA has evaluated the compound and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [4].

Why 3,5-Diethyl-2-methylpyrazine Cannot Be Interchanged with Other C9H14N2 Alkylpyrazine Isomers in Flavor Formulation


Alkylpyrazines sharing the same molecular formula C9H14N2 can exhibit radically different odor detection thresholds and aroma quality profiles, depending on the position and identity of their substituents [1]. For example, the positional isomer 2,3-diethyl-5-methylpyrazine has an orthonasal odor threshold in water of 0.031 μg/kg, making it approximately 400,000 times more potent than 3-ethyl-2,5-dimethylpyrazine (threshold 1255 μg/L) [2]. Even among structurally similar pyrazines, a shift of a single ethyl group can alter the perceived odor quality from 'nutty/meaty' to 'earthy/musty' or 'potato chip-like' [3]. Consequently, substituting 3,5-diethyl-2-methylpyrazine with an in-class analog—even one of identical molecular weight—requires complete sensory re-validation and may fundamentally alter the target aroma profile of a finished product.

3,5-Diethyl-2-methylpyrazine: Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Regulatory Clearance: JECFA Safety Evaluation with 'No Safety Concern' ADI Distinguishes 3,5-Diethyl-2-methylpyrazine from Non-Evaluated Pyrazine Isomers

3,5-Diethyl-2-methylpyrazine has been formally evaluated by JECFA (Session 57, 2001) and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, several structurally related C9H14N2 isomers—including 2,5-diethyl-3-methylpyrazine (FEMA 3915) and 2,6-diethyl-3-methylpyrazine—either lack a full JECFA evaluation or are evaluated under different intake exposure assumptions, complicating direct regulatory interchangeability [2]. The JECFA specification includes defined purity (min 97% assay), refractive index (1.492–1.502 at 20 °C), and specific gravity (0.944–0.954 at 25 °C) ranges [1].

Flavor safety Regulatory compliance GRAS JECFA evaluation

Odor-Activity Confirmation: 3,5-Diethyl-2-methylpyrazine as a Verified Aroma-Active Compound in Oolong Tea with OAV > 1

In a comprehensive molecular sensory study of oolong tea aroma, Guo et al. (2021) quantified volatile compounds by HS-SPME-GC-MS and determined odor activity values (OAVs). 3,5-Diethyl-2-methylpyrazine exhibited an OAV of 1.25 in Huangmeigui (HMG) tea, exceeding the aroma-contribution threshold (OAV > 1) and confirming it as an aroma-active compound [1]. In the same sample set, benzeneacetaldehyde showed an OAV of 2.14, providing an internal reference for relative aroma contribution. This OAV confirmation distinguishes 3,5-diethyl-2-methylpyrazine from other pyrazines detected in the same matrix that failed to reach OAV > 1 and thus did not measurably contribute to the overall aroma profile.

Aroma chemistry Odor activity value Tea flavor GC-MS olfactometry

Flavor Dilution Factor Parity: 3,5-Diethyl-2-methylpyrazine Matches the Aroma Potency of 2,3-Diethyl-5-methylpyrazine in Roasted Tea (FD 128)

In a 2024 study comparing the aroma quality of large-leaf yellow tea (LYT) under different roasting methods, aroma extract dilution analysis (AEDA) assigned 3,5-diethyl-2-methylpyrazine a flavor dilution (FD) factor of 128—identical to that of 2,3-diethyl-5-methylpyrazine in the same analysis [1]. Both compounds were identified among 9 key differential aroma-active compounds responsible for distinguishing charcoal-roasted, electric-roasted, and drum-roasted LYT aroma profiles. This FD parity indicates that 3,5-diethyl-2-methylpyrazine and 2,3-diethyl-5-methylpyrazine contribute to the roasted tea aroma at comparable dilution-potency levels, despite their different odor quality descriptors (nutty/meaty/vegetable vs. potato/roasty/earthy, respectively).

Aroma extract dilution analysis Flavor dilution factor Tea roasting Key odorant identification

Food Matrix Occurrence Breadth: 3,5-Diethyl-2-methylpyrazine Is Detected Across More Diverse Food Categories than Narrowly Occurring Pyrazine Analogs

According to curated metabolomics and food composition databases, 3,5-diethyl-2-methylpyrazine has been detected in at least 8 distinct food categories: potato, chicken, beef, pork, coffee (both Arabica and Robusta), tea (green, red, oolong, and large-leaf yellow), galbanum oil, and herbs/spices [1][2]. This occurrence breadth exceeds that of several closely related C9H14N2 isomers: 2,5-diethyl-3-methylpyrazine is primarily reported in coffee and roasted nuts, while 2,6-diethyl-3-methylpyrazine has limited documented natural occurrence [3]. Although HMDB notes that quantification data remain incomplete for many food matrices [1], the detection frequency across animal-derived, plant-derived, and fermented food systems suggests broader relevance as a flavor biomarker.

Food occurrence Natural distribution Flavor biomarker Foodomics

Maillard Reaction Formation Selectivity: 3,5-Diethyl-2-methylpyrazine and 2-Ethyl-3,5-dimethylpyrazine Show Distinct Yield Maxima Under Identical Glucose/Lysine Reaction Conditions

In a nonaqueous-phase Maillard reaction model system study using glucose and L-lysine, Yu & Zhang (2011) reported that the yields of both 2-ethyl-3,5-dimethylpyrazine and 3,5-diethyl-2-methylpyrazine simultaneously culminated at an air velocity of 200 mL/min and a glucose-to-lysine mass ratio of 1:1 [1]. This co-maximization under identical reaction conditions suggests that the two pyrazines share common precursor pathways but are formed as distinct products of the same reaction system. The study provides quantitative formation data that can guide process flavor manufacturers in selecting precursor and parameter conditions to optimize the yield of 3,5-diethyl-2-methylpyrazine specifically, rather than relying on generic pyrazine-formation conditions that may favor alternative products.

Maillard reaction Pyrazine formation Process flavor Reaction optimization

Analytical Specification: JECFA-Defined Purity and Physicochemical Identity Parameters Provide a QC Framework for 3,5-Diethyl-2-methylpyrazine Procurement

The JECFA specification for 3,5-diethyl-2-methylpyrazine mandates a minimum purity of 97% (assay), with defined refractive index (1.492–1.502 at 20 °C), specific gravity (0.944–0.954 at 25 °C), and NMR spectrum identity confirmation [1][2]. Commercial suppliers including Bidepharm and Aladdin offer the compound at ≥ 97% purity with supporting QC documentation (NMR, HPLC, GC) . By contrast, several comparative C9H14N2 isomers—including 2,6-diethyl-3-methylpyrazine and 2,5-diethyl-3-methylpyrazine—either lack equivalent JECFA monographs or are sold under divergent purity specifications, complicating inter-laboratory reproducibility and regulatory documentation. The formalized JECFA specification (Compendium Addendum 9/FNP 52 Add.9/130) and EFSA reference body endorsement provide a standardized procurement framework [2].

Quality control Specifications Purity assay Analytical identity confirmation

3,5-Diethyl-2-methylpyrazine: Evidence-Backed Application Scenarios for Flavor Research and Industrial Procurement


Tea and Roasted Beverage Flavor Formulation: Leveraging Verified OAV > 1 and FD 128 Potency

Based on the confirmed OAV of 1.25 in Huangmeigui oolong tea [1] and the FD factor of 128 in large-leaf yellow tea [2], 3,5-diethyl-2-methylpyrazine is quantitatively validated as an aroma-active contributor to roasted tea profiles. Flavorists formulating oolong, black, or roasted green tea flavors can incorporate this compound at concentrations calibrated to achieve OAV > 1 in the finished product matrix, with the FD parity data (FD 128, identical to 2,3-diethyl-5-methylpyrazine) providing a dosing reference point relative to other pyrazine odorants.

Savory and Meat-Process Flavor Development: High FD Factor in Beeflike Process Flavor Systems

Aroma extract dilution analysis of a beeflike process flavor produced from enzyme-hydrolyzed soybean protein identified 3,5-diethyl-2-methylpyrazine among the pyrazines with high FD factors, alongside 2-ethyl-3,5-dimethylpyrazine and 2,6-diethylpyrazine [1]. Its demonstrated potency in a meat-simulating Maillard reaction system supports its use in savory flavor formulations targeting roasted meat, grilled, or pan-dripping aroma notes, where the compound's 'nutty, meaty, vegetable' descriptor profile [2] bridges nutty and savory character in a single ingredient.

Coffee and Cocoa Aroma Reconstitution: Matching Naturally Occurring Pyrazine Profiles

3,5-Diethyl-2-methylpyrazine has been consistently detected in both Arabica and Robusta roasted coffees, as well as in cocoa and chocolate products [1][2]. In algae-based alternative protein flavor research, it was identified as having one of the highest odor activity values (OAVs) in Chlorella vulgaris, contributing earthy and grassy odors [3]. For coffee and cocoa flavor reconstitution studies or alternative protein flavor masking, procurement of this specific pyrazine—rather than a generic pyrazine blend—enables precise matching of analytically verified natural pyrazine profiles.

Maillard Reaction Process Optimization: Co-Production with 2-Ethyl-3,5-dimethylpyrazine Under Shared Optimal Conditions

For industrial process flavor manufacturers, the finding that 3,5-diethyl-2-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine share identical yield-maximizing conditions in glucose/lysine nonaqueous Maillard systems (air velocity 200 mL/min, substrate mass ratio 1:1) [1] enables streamlined co-production of both pyrazines in a single reaction run. This reduces manufacturing complexity when a blended roasted-nutty pyrazine profile is desired, while the defined JECFA purity specification (min 97%) [2] provides a clear QC acceptance criterion for the resulting product.

Technical Documentation Hub

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